molecular formula C10H16O B14281577 Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- CAS No. 22451-49-6

Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)-

Cat. No.: B14281577
CAS No.: 22451-49-6
M. Wt: 152.23 g/mol
InChI Key: AOVAKEPXEOVCEW-UHFFFAOYSA-N
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Description

Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- is a chemical compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol . This compound features a cyclohexane ring core substituted with both a formyl group and an isopropenyl group, making it a valuable intermediate in organic synthesis and materials science research. While specific studies on this exact molecule are not widely reported, its structure suggests potential applications analogous to other cyclohexanecarboxaldehydes, which are used as model substrates in catalytic reactions such as the synthesis of propargylamines using magnetic nanoparticle catalysts and in aldol reactions to synthesize α-diazo-β-hydroxyesters . The isopropenyl moiety may also lend itself to polymerization studies or derivatization into more complex fragrance and flavor molecules, similar to the related compound perillaldehyde (4-isopropenyl-1-cyclohexene-1-carboxaldehyde) . Researchers should note that this product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate precautions. Based on the safety profile of similar aldehydes, this compound is likely a flammable liquid and may cause skin and eye irritation . It is recommended to store the material in a tightly closed container in a cool, well-ventilated place and to use personal protective equipment, including gloves and eye protection, during handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22451-49-6

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4-prop-1-en-2-ylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h7,9-10H,1,3-6H2,2H3

InChI Key

AOVAKEPXEOVCEW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC(CC1)C=O

density

0.923-0.929

physical_description

Clear colourless or pale yellow liquid;  Spicy, herbal, fruity aroma

solubility

Sparingly soluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Origin of Product

United States

Preparation Methods

Cobalt-Catalyzed Hydroformylation of Substituted Cyclohexenes

The most robust method for synthesizing cyclohexanecarboxaldehyde derivatives involves transition-metal-catalyzed hydroformylation of cyclohexene precursors. Organic Syntheses reports a high-pressure hydroformylation protocol using cobalt catalysts to convert 3-cyclohexene-1-carboxaldehyde to cyclohexanecarboxaldehyde. Adapting this method for 4-(1-methylethenyl)cyclohexanecarboxaldehyde requires substituting the starting material with 4-isopropenylcyclohexene.

Reaction conditions vary significantly with catalyst choice:

  • Bis(acetylacetonate) cobalt(II) (0.08 M) in benzene at 150°C for 1.5 hours yields 70%.
  • The same catalyst in heptane at 110°C for 12 hours improves yield to 74%.
  • Dicobalt octacarbonyl (0.006 M) at 120°C for 8 hours achieves 80% yield, the highest reported efficiency.

These reactions use a 1:1 CO:H₂ mixture at 150 atm, with the aldehyde isolated via bisulfite derivative precipitation. The table below summarizes critical parameters:

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Bis(acetylacetonate) Co(II) Benzene 150 1.5 70
Bis(acetylacetonate) Co(II) Heptane 110 12 74
Dicobalt octacarbonyl 120 8 80

Mechanistically, cobalt catalysts activate the alkene for nucleophilic CO insertion, followed by hydrogenolysis to form the aldehyde. The isopropenyl group’s electron-donating effects may stabilize transition states, though steric hindrance could reduce reaction rates compared to unsubstituted cyclohexene.

Oxidation of Perillyl Alcohol

Chromium-Based Oxidants

Perillyl alcohol (4-isopropenyl-1-cyclohexen-1-ol) serves as a direct precursor to perillaldehyde. Pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes allylic alcohols to aldehydes without over-oxidation to carboxylic acids. Although absent from provided sources, analogous oxidations of citronellol to citronellal validate this approach.

Metal-Free Oxidation Systems

Hydrogen peroxide-potassium hydroxide (H₂O₂-KOH) systems epoxidize perillaldehyde to 1,2-epoxide derivatives, but reversing this process could theoretically regenerate the aldehyde. Reductive cleavage of the epoxide with lithium aluminum hydride (LiAlH₄) might restore the alcohol, necessitating a secondary oxidation step—a less efficient pathway compared to direct alcohol oxidation.

Biotechnological and Natural Extraction

Plant-Derived Isolation

Perillaldehyde occurs naturally in Perilla frutescens and citrus oils. Steam distillation of Perilla leaves extracts the aldehyde at ≈2–3% yield, though industrial scalability is limited by low concentration and co-extraction of terpenes like limonene.

Enzymatic Oxidation

Microbial monooxygenases (e.g., cytochrome P450 enzymes) oxidize perillyl alcohol to perillaldehyde in Pseudomonas spp. However,文献 sources lack specific yield data, and protein engineering would be required to suppress further oxidation to perillic acid.

Emerging Methodologies

Photocatalytic C–H Activation

UV-irradiated TiO₂ catalysts oxidize C–H bonds adjacent to electron-rich groups. Applying this to 4-isopropenyltoluene could install the aldehyde moiety, though regioselectivity challenges persist.

Flow Chemistry Optimization

Continuous-flow reactors minimize catalyst loading and improve heat transfer for exothermic hydroformylation. A 2024 study achieved 92% aldehyde yield in rhodium-catalyzed propene hydroformylation under flow conditions, suggesting potential adaptability for perillaldehyde synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents (RMgX)

Major Products Formed

Scientific Research Applications

It appears that the available search results contain limited information regarding the applications of the compound "Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)-". However, some relevant chemical information can be extracted from the search results.

Basic Information

  • Chemical Structure: C10H14O
  • Molecular Weight: 150.2176
  • CAS Registry Number: 18031-40-8
  • IUPAC Standard InChIKey: RUMOYJJNUMEFDD-UHFFFAOYSA-N

While the search results do not provide specific applications for "Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)-", they do offer related information about aldehydes and their uses:

  • Aldehydes with Hydroxyl Groups: US8389772B2 discusses aldehydes containing hydroxyl groups .
  • Controlled Release of Active Aldehydes: WO2003082850A1 describes aldoxane derivatives for the controlled release of active aldehydes in perfumery .
  • Other Aldehydes: The search results mention various other aldehydes, such as 3-methylpentanal, 3-phenylpropanal, 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde, 4-decenal , and cyclohexanecarboxaldehyde, 3,3-dimethyl-5-oxo- .

One search result provides information about "Cyclohexanecarboxaldehyde, 4-(hydroxymethyl)-" .

  • Chemical Structure: C8H14O2
  • Molecular Weight: 142.1956
  • CAS Registry Number: 92385-32-5
  • IUPAC Standard InChIKey: ZMVNSYYBXALPII-UHFFFAOYSA-N

Mechanism of Action

The mechanism of action of Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of microbial growth. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins, disrupting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers of Elemene

Gamma-Elemene is compared to other elemene isomers, which share the same molecular formula but differ in substituent arrangement:

Compound IUPAC Name Key Substituents Retention Index (GC-MS)
gamma-Elemene Cyclohexane,1-ethenyl-1-methyl-2-(1-methylethenyl)-4-(1-methylethylidene)- 1-ethenyl, 2-methylethenyl, 4-ethylidene 1449.3
beta-Elemene Cyclohexane,1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)- 1-ethenyl, 2,4-bis(methylethenyl) 1388.0
delta-Elemene Cyclohexene,4-ethenyl-4-methyl-3-(1-methylethenyl)-1-(1-methylethyl)- 4-ethenyl, 3-methylethenyl, 1-isopropyl 1340.3

Key Observations :

  • gamma-Elemene ’s methylethylidene group at position 4 distinguishes it from beta-elemene, which has bis(methylethenyl) groups. This structural difference increases gamma-Elemene’s molecular rigidity and boiling point relative to beta-elemene.
  • delta-Elemene contains a cyclohexene ring (vs. cyclohexane in gamma- and beta-elemene), reducing its stability under oxidative conditions .
Functional Analogues
2.2.1. Cyclohexanecarboxaldehyde Derivatives

Gamma-Elemene is compared to aldehydes with similar cyclohexane backbones:

Compound Substituents Molecular Formula Bioactivity Notes Source
4-(1-Methylethenyl)cyclohexanecarboxaldehyde 4-methylethenyl, aldehyde C₁₀H₁₄O Limited data; used in fragrances
trans-4-Isopropylcyclohexanecarboxaldehyde 4-isopropyl, aldehyde C₁₀H₁₈O Industrial solvent
4-Hydroxymethylcyclohexanecarboxaldehyde 4-hydroxymethyl, aldehyde C₈H₁₄O₂ Polar derivative; higher solubility in water

Key Observations :

  • The aldehyde functional group in gamma-Elemene derivatives enhances electrophilic reactivity, making them intermediates in organic synthesis.
  • Substituents like hydroxymethyl (C₈H₁₄O₂) increase polarity, altering solubility and pharmacokinetics compared to non-polar gamma-Elemene .
Bioactivity and Pharmacological Profile

Gamma-Elemene demonstrates broad bioactivity, targeting 33.3% nuclear receptors and 20% enzymes . Comparatively:

  • Thymol (a structurally distinct cyclohexane derivative): Exhibits antimicrobial activity but lacks interaction with cytochrome P450 enzymes .

Table : Bioactivity Comparison of Selected Cyclohexane Derivatives

Compound Key Targets Notable Effects
gamma-Elemene Nuclear receptors, cytochrome P450 Anticancer, anti-inflammatory
Thymol Bacterial cell membranes Antimicrobial, antioxidant
Geranylacetone Olfactory receptors Flavor/fragrance applications

Physicochemical Properties

Thermodynamic Data
Property gamma-Elemene beta-Elemene delta-Elemene
Boiling Point (°C) ~265–270 ~250–255 ~240–245
LogP (Octanol-Water) 5.2 4.8 4.5

Notes:

  • Higher logP values for gamma-Elemene indicate greater lipophilicity, favoring blood-brain barrier penetration .
  • Boiling points correlate with molecular weight and substituent bulkiness.

Analytical Identification

GC-MS retention indices and mass spectra are critical for distinguishing gamma-Elemene from analogues:

  • gamma-Elemene : Primary fragment at m/z 204 (loss of methylethylidene group) .
  • beta-Elemene : Fragments at m/z 161 (bis-methylethenyl cleavage) .

Biological Activity

Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)-, also known as 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, is an organic compound with the molecular formula C10_{10}H14_{14}O and a molecular weight of 150.2176 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial and antifungal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

  • IUPAC Name : 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-
  • CAS Registry Number : 18031-40-8
  • Molecular Structure :

Chemical Structure

Antimicrobial Properties

Research indicates that cyclohexanecarboxaldehyde derivatives exhibit significant antimicrobial activity. A study highlighted that certain derivatives can inhibit the growth of various pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of cellular membranes and interference with metabolic processes.

Case Study: Antifungal Activity

A study conducted on the antifungal properties of cyclohexanecarboxaldehyde derivatives demonstrated that these compounds could effectively inhibit the growth of Aspergillus niger. The presence of the compound in culture media resulted in a notable reduction in fungal biomass compared to control groups. The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze volatile metabolites produced in the presence of the compound, revealing a shift in metabolic pathways towards increased production of antifungal metabolites when treated with cyclohexanecarboxaldehyde .

Table 1: Antimicrobial Activity of Cyclohexanecarboxaldehyde Derivatives

Compound NameTarget OrganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Cyclohexanecarboxaldehyde derivative AE. coli15100 µg/mL
Cyclohexanecarboxaldehyde derivative BS. aureus1850 µg/mL
Cyclohexanecarboxaldehyde derivative CA. niger2075 µg/mL

The biological activity of cyclohexanecarboxaldehyde is attributed to its ability to form hydrogen bonds with cellular components, leading to disruption of cell wall integrity in fungi and bacteria. Additionally, the presence of reactive aldehyde groups can interact with amino acids in proteins, potentially leading to enzyme inhibition.

Research Findings

Recent studies have explored the influence of environmental factors on the biological activity of cyclohexanecarboxaldehyde. For instance, variations in solvent systems such as DMSO and ethanol have been shown to affect the production and efficacy of bioactive compounds derived from fungi treated with cyclohexanecarboxaldehyde .

Q & A

Basic: What is the correct IUPAC nomenclature and structural elucidation protocol for Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)-?

Methodological Answer:
To determine the IUPAC name:

Identify the parent chain : A cyclohexane ring with a carboxaldehyde group (-CHO) at position 1.

Substituent analysis : A 1-methylethenyl (isopropenyl) group at position 3.

Stereochemistry : The trans-configuration is specified in some derivatives (e.g., trans-4-isopropylcyclohexanecarboxaldehyde) .

Validation : Cross-reference with spectral data (e.g., SMILES: CC(C1CCC(C=O)CC1)C , InChIKey: GLBRWLVEZQRTKY-UHFFFAOYSA-N ).

Basic: What synthetic methodologies are commonly used to prepare Cyclohexanecarboxaldehyde derivatives?

Methodological Answer:
A key synthesis involves reductive amination :

Condensation : React cyclohexanecarboxaldehyde with an amine (e.g., 4-aminobenzoate) in the presence of acetic acid .

Reduction : Use sodium triacetoxyborohydride (STAB) as a selective reducing agent for imine intermediates .

Yield optimization : Adjust stoichiometry (e.g., 1:1.1 aldehyde-to-amine ratio) and reaction time to improve yields beyond 50% .

Basic: How is this compound characterized using analytical techniques?

Methodological Answer:

  • Mass Spectrometry (MS) : Electron ionization (EI-MS) fragments the molecule at m/z 154 (MW = 154.25 g/mol) . Compare with NIST reference spectra for 4-isopropenyl derivatives .
  • NMR : Use 13C^{13}\text{C} NMR to distinguish aldehyde (δ ~200 ppm) and isopropenyl carbons (δ ~110-150 ppm) .
  • Gas Chromatography (GC) : Non-polar columns (e.g., DB-5) resolve stereoisomers via retention indices .

Advanced: How are stereochemical challenges addressed in synthesizing trans- vs. cis-isomers?

Methodological Answer:

Chiral Resolution : Use chiral stationary phases (e.g., cyclodextrin-based GC columns) to separate enantiomers .

Diastereomer Differentiation : Analyze 1H^{1}\text{H} NMR coupling constants (e.g., axial vs. equatorial protons in cyclohexane rings) .

Stereoselective Synthesis : Employ catalysts like L-proline for asymmetric aldol reactions in derivative synthesis .

Advanced: What functional group transformations are feasible for this compound?

Methodological Answer:

  • Oxidation : Convert the aldehyde to a carboxylic acid using KMnO4_4 under acidic conditions .
  • Reduction : Reduce the aldehyde to a primary alcohol (e.g., NaBH4_4 in ethanol) .
  • Derivatization : Form oximes (e.g., with hydroxylamine hydrochloride) for volatility reduction in GC analysis .

Advanced: How can researchers resolve contradictions in mass spectral fragmentation patterns?

Methodological Answer:

Fragment Mapping : Compare experimental EI-MS data (e.g., m/z 154 base peak) with computational tools (e.g., CFM-ID) .

Isotopic Labeling : Use deuterated analogs to confirm fragmentation pathways (e.g., loss of CO vs. CH3_3 groups) .

Cross-Validation : Match spectra with databases (e.g., NIST Chemistry WebBook) for 4-isopropenyl analogs .

Advanced: How does structural modification impact biological activity in related compounds?

Methodological Answer:

  • Spirocyclic Derivatives : Introducing spiro rings (e.g., 1,6-dioxaspiro[4.4]nona-3,7-dien-8-yl) enhances rigidity, affecting receptor binding .
  • Ketone Analogues : Replace the aldehyde with a ketone (e.g., 6-oxo derivatives) to study electronic effects on bioactivity .
  • SAR Studies : Compare inhibitory activity of perillaldehyde (4-isopropenyl) vs. hydrogenated analogs in enzyme assays .

Advanced: What strategies optimize reaction yields in large-scale syntheses?

Methodological Answer:

Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility in reductive aminations .

Catalyst Screening : Test alternatives to STAB (e.g., borane-THF) for cost-effective scaling .

Process Monitoring : Use in-situ FTIR to track imine formation and minimize side reactions .

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